REACTION_SMILES
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[Br:17][Br:18].[CH3:19][O:20][P:21]([O:22][CH3:23])([O:24][CH3:25])=[O:26].[CH3:1][c:2]1[c:3]([CH2:4][P:5]([O:6][CH2:7][CH3:8])([O:9][CH2:10][CH3:11])=[O:12])[cH:13][cH:14][cH:15][cH:16]1.[OH2:27]>>[CH3:1][c:2]1[c:3]([CH2:4][P:5]([O:6][CH2:7][CH3:8])([O:9][CH2:10][CH3:11])=[O:12])[cH:13][cH:14][c:15]([Br:17])[cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COP(=O)(OC)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOP(=O)(Cc1ccccc1C)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCOP(=O)(Cc1ccc(Br)cc1C)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |